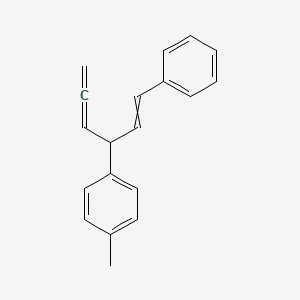
1-Methyl-4-(1-phenylhexa-1,4,5-trien-3-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(1-phenylhexa-1,4,5-trien-3-yl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group and a phenylhexa-1,4,5-trien-3-yl group
Méthodes De Préparation
The synthesis of 1-Methyl-4-(1-phenylhexa-1,4,5-trien-3-yl)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the phenylhexa-1,4,5-trien-3-yl intermediate: This can be achieved through a series of reactions starting from simpler aromatic compounds.
Coupling with methylbenzene: The intermediate is then coupled with methylbenzene under specific reaction conditions, often involving catalysts and controlled temperatures.
Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness. These methods often use continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
1-Methyl-4-(1-phenylhexa-1,4,5-trien-3-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the triene system.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Methyl-4-(1-phenylhexa-1,4,5-trien-3-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate or biochemical probe.
Medicine: Its derivatives are explored for their pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(1-phenylhexa-1,4,5-trien-3-yl)benzene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, in medicinal chemistry, the compound may bind to enzymes or receptors, altering their activity and resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
1-Methyl-4-(1-phenylhexa-1,4,5-trien-3-yl)benzene can be compared with similar compounds such as:
5-Methyl-1-phenylhexa-1,3,4-triene: This compound has a similar structure but differs in the position of the double bonds, leading to different chemical properties and reactivity.
Benzene, 1-(1,5-dimethylhexyl)-4-methyl-: Another related compound with variations in the alkyl substituents on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
87639-16-5 |
|---|---|
Formule moléculaire |
C19H18 |
Poids moléculaire |
246.3 g/mol |
InChI |
InChI=1S/C19H18/c1-3-7-18(19-13-10-16(2)11-14-19)15-12-17-8-5-4-6-9-17/h4-15,18H,1H2,2H3 |
Clé InChI |
LPIDFQNCOZJZAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C=CC2=CC=CC=C2)C=C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


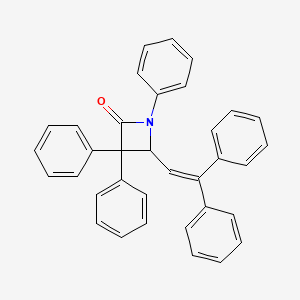
![11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one](/img/structure/B14409446.png)
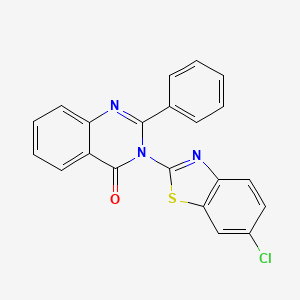
![5-{[4-(Trifluoromethyl)phenyl]methyl}-5,6-dihydrophenanthridine](/img/structure/B14409452.png)
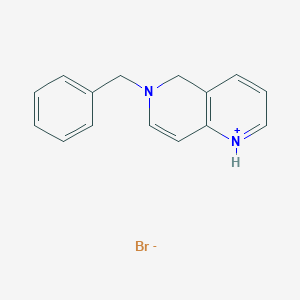
![4-Butyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14409463.png)
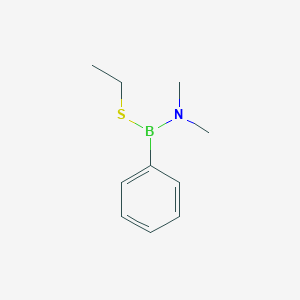
![1-[(3,6-Dihydropyridin-1(2H)-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14409468.png)
![6-Cyclopropyl-5-oxo-2-phenyl-2H,4H-5lambda~5~-[1,3]dioxino[5,4-b]pyridine](/img/structure/B14409480.png)

![4-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B14409488.png)
![1-Ethoxy-4-[2-nitro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14409492.png)
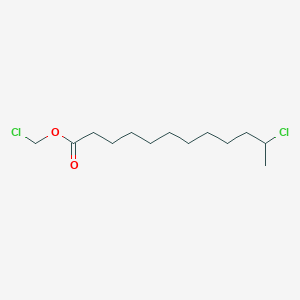
![4-Decylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14409509.png)
